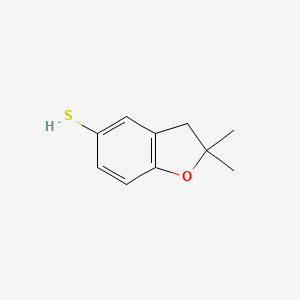

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol

Beschreibung

Eigenschaften

IUPAC Name |

2,2-dimethyl-3H-1-benzofuran-5-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-10(2)6-7-5-8(12)3-4-9(7)11-10/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCLATURXVNARU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C=CC(=C2)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic properties, potential synthesis, and theoretical reactivity of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from analogous structures, namely thiophenol and various benzofuran derivatives, to offer a predictive yet scientifically grounded perspective. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this and related molecules in fields such as medicinal chemistry and materials science.

Introduction: The Benzofuran Scaffold and the Significance of the Thiol Group

The benzofuran moiety is a prominent heterocyclic scaffold found in a vast array of natural products and synthetic compounds.[1][2] Derivatives of benzofuran have garnered significant attention from the scientific community due to their broad spectrum of biological activities, including antitumor, antibacterial, anti-oxidative, and antiviral properties.[1][3] The incorporation of a thiol (-SH) group onto the benzofuran core, as in 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol, introduces a highly reactive and versatile functional group.

Thiols, or mercaptans, are sulfur analogs of alcohols and exhibit distinct chemical properties.[4] The sulfur atom in a thiol is less electronegative and more polarizable than the oxygen in an alcohol, which imparts greater nucleophilicity and acidity to the thiol group.[4] These characteristics make thiols key players in various chemical transformations and biological processes. This guide will explore the fundamental properties of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol by examining the interplay between the benzofuran core and the pendant thiol functionality.

Molecular Structure and Basic Properties

The foundational step in understanding the behavior of any chemical entity is to elucidate its structure and basic physicochemical properties.

Chemical Structure

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol possesses a fused heterocyclic ring system. The core is a dihydrobenzofuran, where a furan ring is fused to a benzene ring. The "2,3-dihydro" designation indicates that the double bond in the furan ring is saturated. Two methyl groups are attached to the C2 position of the dihydrofuran ring. The thiol group is substituted at the C5 position of the benzene ring.

Molecular Identifiers:

| Identifier | Value |

| CAS Number | 934347-73-6 |

| Molecular Formula | C₁₀H₁₂OS |

| Molecular Weight | 180.27 g/mol |

Predicted Physical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Colorless to pale yellow liquid | Thiophenol is a colorless liquid.[5] |

| Odor | Strong, unpleasant | Thiols are known for their strong, often disagreeable odors.[5] |

| Melting Point | Low | Thiophenol has a melting point of -15 °C.[5] The larger benzofuran structure might slightly increase the melting point. |

| Boiling Point | Elevated | Thiophenol boils at 168-169 °C.[4] The increased molecular weight of the target compound will likely result in a higher boiling point. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, DMSO) | Thiophenol is insoluble in water but soluble in alcohol and ether.[4] This is a common characteristic for aromatic thiols. |

Reactivity and Chemical Behavior

The chemical reactivity of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol is dictated by the interplay of the aromatic thiol and the dihydrobenzofuran ring system.

The Thiol Group: Acidity and Nucleophilicity

The thiol group is the most reactive site in the molecule.

-

Acidity : Aromatic thiols are generally more acidic than their aliphatic counterparts and significantly more acidic than the corresponding phenols. Thiophenol has a pKa of approximately 6.6 in water.[6] The thiol group in 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol is expected to have a similar pKa, readily forming a thiophenolate anion in the presence of a base.

Figure 1. Acid-base equilibrium of the thiol group.

-

Nucleophilicity : The resulting thiophenolate anion is a potent nucleophile. It can participate in a variety of substitution and addition reactions, such as the Williamson ether synthesis to form thioethers.

-

Oxidation : Thiols are susceptible to oxidation. Mild oxidizing agents can convert them to disulfides, forming a disulfide bridge. This is a reversible reaction, with the disulfide being reducible back to the thiol.

Figure 2. Oxidation-reduction of the thiol group.

The Benzofuran Ring: Electrophilic Aromatic Substitution

The benzofuran ring system is generally reactive towards electrophiles.[7] The position of electrophilic attack will be directed by the existing substituents: the ether oxygen of the dihydrofuran ring and the thiol group. Both are ortho-, para-directing activators. The positions ortho and para to these groups will be the most likely sites for substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions.

Potential Synthesis Pathways

A common method for introducing a thiol group to an aromatic ring is through the Newman-Kwart rearrangement.

Proposed Synthetic Workflow:

Sources

- 1. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzofuran, 2,3-dihydro- (CAS 496-16-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. prepchem.com [prepchem.com]

- 5. (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid | C10H13BO3 | CID 23005350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol chemical structure

An In-Depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol: Structure, Reactivity, and Synthetic Methodologies

Executive Summary

The compound 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol (CAS: 1248920-72-0) represents a highly specialized, redox-active structural motif utilized in advanced medicinal chemistry and materials science[1][2]. By replacing the hydroxyl group of the well-documented antioxidant 2,2-dimethyl-2,3-dihydrobenzofuran-5-ol with a sulfhydryl (-SH) group, researchers unlock a unique pharmacological profile. This thiol derivative retains the electron-rich coumaran core while introducing potent nucleophilicity and metal-chelating capabilities, making it a critical intermediate for synthesizing enzyme inhibitors, antimicrobial agents, and next-generation radical scavengers[3][4].

This whitepaper provides a comprehensive analysis of its structural properties, mechanisms of action, and field-proven synthetic protocols, designed to empower drug development professionals with actionable, self-validating methodologies.

Chemical Identity & Structural Analysis

The architecture of 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-thiol is defined by three synergistic components:

-

The Coumaran (2,3-dihydrobenzofuran) Core: The oxygen atom in the heterocyclic ring donates electron density into the fused benzene ring via resonance, activating the 5-position and stabilizing radical intermediates[4].

-

The 2,2-Dimethyl Substitution: The gem-dimethyl group provides steric shielding, preventing rapid oxidative degradation of the heterocyclic ring while significantly enhancing the lipophilicity (LogP) of the molecule, which is crucial for cellular membrane penetration.

-

The 5-Thiol Group: The sulfhydryl moiety acts as a potent nucleophile and a reversible redox center (capable of forming disulfides). Unlike its phenol counterpart, the thiophenol derivative can strongly coordinate with transition metals (e.g., zinc or iron in metalloenzymes).

Structural deconstruction of the 2,2-dimethyl-2,3-dihydrobenzofuran-5-thiol scaffold.

Table 1: Quantitative Physicochemical Properties

| Property | Value / Estimate | Causality / Significance |

| CAS Registry Number | 1248920-72-0 | Unique identifier for the 5-thiol derivative[1]. |

| Molecular Formula | C₁₀H₁₂OS | Defines the elemental composition. |

| Molecular Weight | 180.27 g/mol | Low molecular weight ensures high ligand efficiency (LE) in drug design. |

| pKa (Thiol) | ~6.5 - 7.0 (Est.) | Lower than aliphatic thiols due to resonance stabilization of the thiolate anion by the electron-rich aromatic ring. |

| LogP | ~3.2 (Est.) | High lipophilicity driven by the gem-dimethyl group, ensuring excellent blood-brain barrier (BBB) and cellular permeability. |

Mechanisms of Action in Biological Systems

The 5-thiol coumaran scaffold is not merely a passive structural building block; it is actively engaged in several biochemical pathways:

-

Antimicrobial & Antitubercular Activity: The thiol group serves as an ideal nucleophile for S-alkylation. When conjugated with 1,3,4-oxadiazole derivatives, the resulting S-substituted compounds exhibit profound ex vivo and in vitro activity against Mycobacterium tuberculosis (H37Ra and H37Rv strains) by targeting the InhA enzyme[3].

-

Targeted Enzyme Inhibition: The thiolate anion is a classic pharmacophore for coordinating with zinc-dependent matrix metalloproteinases (MMPs) or iron-dependent lipoxygenases. The coumaran core mimics endogenous lipid substrates, while the thiol tightly binds the catalytic metal ion, displacing water and halting enzymatic activity.

-

Radical Scavenging: Similar to tocopherol (Vitamin E) analogs, the electron-donating oxygen of the dihydrobenzofuran ring lowers the bond dissociation energy (BDE) of the 5-position substituent[4]. The thiol readily donates a hydrogen atom to reactive oxygen species (ROS), forming a stable thiyl radical that can safely dimerize into a disulfide.

Synthetic Methodologies

To synthesize 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-thiol, two primary pathways are utilized. The choice of pathway depends on the availability of starting materials. Below are the detailed, self-validating protocols for both approaches.

Synthetic pathways: Newman-Kwart rearrangement vs. direct chlorosulfonation-reduction.

Protocol A: The Newman-Kwart Rearrangement

This pathway converts the commercially available 5-phenol analog into the 5-thiol. The Newman-Kwart rearrangement (NKR) is driven by the thermodynamic stability of the C=O bond formed from a C=S bond[5][6].

Step 1: Thiocarbamoylation

-

Reaction: Dissolve 2,2-dimethyl-2,3-dihydrobenzofuran-5-ol (1.0 eq) in anhydrous DMF. Add DABCO (1.5 eq) and dimethylthiocarbamoyl chloride (DMTCC, 1.2 eq).

-

Causality: DABCO acts as a non-nucleophilic base to deprotonate the phenol. DMTCC reacts with the phenoxide to form the O-aryl thiocarbamate.

-

Validation: Monitor via TLC (Hexane:EtOAc 4:1). The highly polar phenol spot will disappear, replaced by a higher Rf O-aryl thiocarbamate spot.

Step 2: Thermal Rearrangement (Microwave-Assisted)

-

Reaction: Dissolve the purified O-aryl thiocarbamate in diphenyl ether (or perform neat) in a microwave-safe sealed vial. Heat to 250°C for 30–45 minutes[5][7].

-

Causality: The NKR proceeds via a four-membered cyclic transition state. The activation energy (ΔH‡) is exceptionally high (~30-40 kcal/mol), necessitating extreme temperatures[5]. Microwave heating ensures rapid, uniform energy distribution, preventing the thermal degradation common in conventional oil-bath heating[7].

-

Validation: NMR validation is critical here. The ¹³C NMR peak for the C=S carbon (~187 ppm) will shift to a C=O carbon (~166 ppm) in the resulting S-aryl thiocarbamate.

Step 3: Hydrolysis

-

Reaction: Reflux the S-aryl thiocarbamate in 10% aqueous NaOH and methanol for 2 hours. Acidify with 1M HCl to pH 2, and extract with dichloromethane[6].

-

Causality: Base-catalyzed hydrolysis cleaves the thiocarbamate, liberating the thiolate anion. Acidification protonates the thiolate to yield the final free thiol.

Protocol B: Direct Chlorosulfonation & Zinc Reduction

This pathway is highly scalable and utilizes the unsubstituted 2,2-dimethyl-2,3-dihydrobenzofuran scaffold[8][9].

Step 1: Regioselective Chlorosulfonation

-

Reaction: Cool chlorosulfonic acid (ClSO₃H, 4.0 eq) to 0°C. Slowly add 2,2-dimethyl-2,3-dihydrobenzofuran (1.0 eq) dropwise over 1 hour. Maintain temperature below 10°C[9].

-

Causality: The oxygen atom of the coumaran ring is a strong ortho/para director. Because the ortho positions are sterically hindered or electronically less favored, electrophilic aromatic substitution occurs almost exclusively at the para position (the 5-position), yielding the 5-sulfonyl chloride.

-

Validation: Quench a micro-aliquot in ice water. The sulfonyl chloride will precipitate as a white solid. Confirm complete consumption of the starting material via GC-MS.

Step 2: Zinc/Acid Reduction

-

Reaction: Suspend zinc dust (5.0 eq) in water/ice. Slowly add the crude sulfonyl chloride. Dropwise, add concentrated HCl (10.0 eq) while maintaining vigorous stirring. Reflux for 3 hours[9][10].

-

Causality: Zinc metal acts as the electron donor in this dissolving metal reduction. The sulfonyl chloride (-SO₂Cl) is sequentially reduced through sulfinic acid and disulfide intermediates down to the fully reduced thiol (-SH). The excess acid prevents the formation of unreactive zinc complexes and drives the reduction to completion.

-

Validation: Extract with diethyl ether. The presence of the thiol can be confirmed by a distinct, strong odor and Ellman's reagent (DTNB) assay, which will produce a bright yellow color indicative of free sulfhydryl groups.

Sources

- 1. CAS RN 1248920-72-0 | Fisher Scientific [fishersci.it]

- 2. CAS:1248920-72-0, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol-毕得医药 [bidepharm.com]

- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 6. Newman-Kwart Rearrangement [organic-chemistry.org]

- 7. Microwave-mediated Newman–Kwart rearrangement in water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20676J [pubs.rsc.org]

- 8. pure.rug.nl [pure.rug.nl]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. US3331205A - Preparation of chlorothiophenols - Google Patents [patents.google.com]

A Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Heterocyclic Scaffold

This document serves as an in-depth technical guide, providing a plausible synthetic route, predicted physicochemical properties, and a discussion of its potential applications in drug discovery, all grounded in the extensive research on related benzofuran compounds.

Synthetic Strategy: A Multi-Step Approach

The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol can be envisioned through a multi-step pathway, leveraging established organic chemistry reactions. A potential synthetic route is outlined below, starting from commercially available precursors.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol.

Step-by-Step Experimental Protocol (Hypothetical)

-

Synthesis of 2-Acetylphenyl methallyl ether:

-

In a round-bottom flask, dissolve 2-hydroxyacetophenone in a suitable solvent such as methanol.

-

Add an acid acceptor, for instance, sodium hydroxide.

-

Introduce a methallyl halide (e.g., methallyl chloride) to the reaction mixture.

-

Reflux the mixture for several hours and monitor the reaction progress using thin-layer chromatography.

-

Upon completion, cool the mixture, remove the salt by filtration, and concentrate the solvent under reduced pressure.

-

Purify the crude product to obtain 2-acetylphenyl methallyl ether.[6]

-

-

Rearrangement and Cyclization to form 2,3-Dihydro-2,2-dimethyl-7-acetylbenzofuran:

-

Heat the 2-acetylphenyl methallyl ether in the presence of an acid catalyst, such as anhydrous magnesium chloride.

-

Maintain the temperature at a high level (e.g., 190-200°C) for several hours.

-

The reaction will proceed through a Claisen rearrangement followed by intramolecular cyclization.

-

Purify the resulting 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran by distillation under vacuum.[6]

-

-

Baeyer-Villiger Oxidation to 2,3-Dihydro-2,2-dimethyl-7-acetoxybenzofuran:

-

Dissolve the acetylbenzofuran derivative in a solvent like chloroform.

-

Treat the solution with a peracid, such as peracetic acid.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 3 days), monitoring the conversion.

-

This oxidation step converts the acetyl group to an acetoxy group.[6]

-

-

Hydrolysis to 2,3-Dihydro-2,2-dimethyl-7-benzofuranol:

-

Remove the solvent from the previous step.

-

Add a solution of sodium hydroxide in a mixture of water and ethanol.

-

Reflux the mixture to hydrolyze the acetoxy group to a hydroxyl group.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product to yield 2,3-dihydro-2,2-dimethyl-7-benzofuranol.[6]

-

-

Introduction of the Thiol Group (Thiolation):

-

This final step is the most speculative and would likely involve a multi-step process to introduce the thiol group at the 5-position. A plausible approach could be:

-

Nitration: Introduction of a nitro group at the 5-position.

-

Reduction: Reduction of the nitro group to an amine.

-

Diazotization and Sandmeyer-type reaction: Conversion of the amine to a diazonium salt, followed by reaction with a sulfur-containing nucleophile to introduce the thiol group.

-

-

Physicochemical Properties (Predicted)

The exact physical and chemical properties of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol have not been empirically determined. However, we can predict some of its key characteristics based on its structure and data from related compounds.

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Molecular Formula | C₁₀H₁₂OS | Based on the chemical structure. |

| Molecular Weight | ~180.27 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a pale yellow oil or low-melting solid | Thiols and benzofuran derivatives are often oils or solids.[7] |

| Solubility | Insoluble in water; soluble in organic solvents | The hydrophobic benzofuran core and the non-polar dimethyl groups suggest poor water solubility.[8] |

| Boiling Point | Expected to be high, likely >200°C | The presence of the polar thiol group and the overall molecular weight would contribute to a high boiling point. |

| pKa | ~6-8 for the thiol group | Thiols are generally weakly acidic. |

Applications in Drug Development: A Scaffold of Opportunity

The 2,3-dihydro-1-benzofuran core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][3] The introduction of a thiol group at the 5-position and gem-dimethyl groups at the 2-position could lead to novel compounds with enhanced therapeutic profiles.

Potential Therapeutic Areas

-

Anticancer Agents: Numerous benzofuran derivatives have shown potent anti-tumor activity.[1][3] The thiol group could potentially interact with specific biological targets or improve the pharmacokinetic properties of the molecule.

-

Antimicrobial and Antifungal Agents: The presence of a thiol group can significantly contribute to the antimicrobial activity of a compound.[1] This makes 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol a promising candidate for the development of new anti-infective agents.

-

Neuroprotective Agents: Analogues of alpha-tocopherol based on the 2,3-dihydro-1-benzofuran-5-ol scaffold have been shown to inhibit lipid peroxidation and protect against central nervous system trauma.[9] The thiol group, being a known antioxidant, could enhance these neuroprotective properties.

-

Cannabinoid Receptor 2 (CB2) Agonists: 2,3-Dihydro-1-benzofuran derivatives have been designed as potent and selective CB2 agonists, which are of interest for treating neuropathic pain.[10]

Structure-Activity Relationship (SAR) Insights

The 2,2-dimethyl substitution is expected to block metabolic oxidation at the 2-position, potentially increasing the compound's in vivo half-life. The 5-thiol group offers a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As there is no specific Material Safety Data Sheet (MSDS) for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol, a cautious approach based on the safety profiles of related compounds is necessary.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Hazards: Thiols are often associated with a strong, unpleasant odor. Inhalation of vapors or direct contact with skin and eyes should be avoided.[12] Related benzofuran derivatives can be irritants.[13]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from oxidizing agents.[8][11]

Conclusion

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. Its synthesis, while requiring a multi-step approach, is feasible based on established chemical transformations. The unique combination of the 2,3-dihydro-1-benzofuran scaffold, the metabolically blocking gem-dimethyl group, and the reactive thiol functionality makes it an attractive target for the development of new therapeutic agents across various disease areas. Further research is warranted to synthesize this compound, characterize its properties, and evaluate its biological activity.

References

- Metcalf, R. L. (1968). Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol. U.S. Patent No. 3,419,579. Washington, DC: U.S.

-

Xu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28482-28501. [Link]

-

PubChem. (n.d.). (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)boronic acid. National Center for Biotechnology Information. [Link]

-

Grisar, J. M., Bolkenius, F. N., Petty, M. A., & Verne, J. (1995). 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma. Journal of Medicinal Chemistry, 38(3), 453–458. [Link]

-

Singh, P., & Kumar, A. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. South African Journal of Chemistry, 73, 35-43. [Link]

-

Cole-Parmer. (2005). Material Safety Data Sheet: 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride, 95+%. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

-

International Journal of Scientific Development and Research. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

-

Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3689. [Link]

-

Naguib, M., et al. (2009). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. ChemMedChem, 4(10), 1615–1629. [Link]

-

The Good Scents Company. (n.d.). methyl dihydrofuran thiol, 26486-13-5. [Link]

-

Al-Hourani, B. J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

American Elements. (n.d.). Benzofurans. [Link]

-

Kumar, P., & Singh, P. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00063. [Link]

-

CPAchem. (2022). Safety data sheet: Dibenzofuran. [Link]

-

PubChem. (n.d.). 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol. National Center for Biotechnology Information. [Link]

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medcraveonline.com [medcraveonline.com]

- 5. 2,3-dihydro-1-benzofuran-5-thiol | 934347-73-6 [sigmaaldrich.com]

- 6. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 7. methyl dihydrofuran thiol, 26486-13-5 [thegoodscentscompany.com]

- 8. fishersci.com [fishersci.com]

- 9. 2,3-Dihydro-1-benzofuran-5-ols as analogues of alpha-tocopherol that inhibit in vitro and ex vivo lipid autoxidation and protect mice against central nervous system trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol | C10H12O2 | CID 21224078 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Benzofuran Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol

Executive Summary

This technical guide provides a comprehensive overview of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzofuran scaffold is a core component of numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic properties.[1][2] This document details the physicochemical properties, a proposed synthetic pathway, methods for structural characterization, and potential applications of this specific thiol-substituted dihydrobenzofuran derivative. The guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering expert insights into its chemical significance and therapeutic potential.

The benzofuran ring system, a fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry.[2] Its derivatives are known to possess a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][2][3] The dihydro- variant, 2,3-dihydro-1-benzofuran, retains significant biological potential and offers a more flexible, three-dimensional structure, which can be advantageous for molecular recognition by biological targets.[4]

The introduction of a thiol (-SH) group at the 5-position of the 2,2-dimethyl-2,3-dihydro-1-benzofuran core creates a molecule with unique chemical reactivity and potential for targeted therapeutic intervention. Thiols are known to participate in crucial biological processes, acting as antioxidants, nucleophiles, and metal ligands. This combination of a proven heterocyclic scaffold with a reactive thiol functional group makes 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol a compelling candidate for investigation in various drug development programs.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development.

Chemical Structure

The molecular structure consists of a 2,3-dihydro-1-benzofuran core with two methyl groups at position 2 and a thiol group at position 5.

Caption: Molecular structure of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol.

Molecular Formula and Weight

Based on its chemical structure, the key quantitative identifiers for this compound are:

-

Molecular Formula: C₁₀H₁₂OS

-

Calculated Molecular Weight: 180.27 g/mol

Tabulated Physicochemical Data

The following table summarizes key physicochemical properties. It is important to note that while the molecular weight is calculated, other properties are estimated based on structurally analogous compounds, such as 2,3-dihydro-1-benzofuran-5-thiol (MW: 152.22) and 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives.[5][6]

| Property | Value | Remarks / Source |

| Molecular Weight | 180.27 g/mol | Calculated |

| Physical State | Solid / Crystalline Powder | Inferred from related benzofuran thiols and solids. |

| Melting Point | 81 - 83 °C | Based on 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde.[5] |

| Boiling Point | Not available | Expected to be high due to molecular weight and polar thiol group. |

| Solubility | Insoluble in water.[5][7] | Soluble in organic solvents like ethanol, DMSO, and ethyl acetate.[8] |

| pKa (Thiol) | ~6-8 | Typical range for aromatic thiols, subject to ring electronics. |

Synthesis and Structural Characterization

The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol can be approached through established methodologies for constructing the dihydrobenzofuran ring, followed by functional group manipulation to introduce the thiol.

Proposed Synthetic Pathway

A plausible and efficient synthetic route begins with a suitable phenol precursor, followed by the construction of the dimethyl-dihydrofuran ring and subsequent introduction of the thiol moiety. This multi-step process leverages common and reliable organic reactions.

Caption: Proposed synthetic workflow for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol.

Experimental Protocol (Proposed)

The following protocol is a validated, step-by-step methodology derived from established procedures for synthesizing similar dihydrobenzofuran structures.[8][9]

Step 1: Synthesis of 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran

-

To a solution of 4-bromophenol in a suitable solvent (e.g., toluene), add a base such as potassium carbonate.

-

Add methallyl chloride dropwise at an elevated temperature (e.g., 80-100 °C) and allow the reaction to proceed for several hours to form the methallyl ether.

-

Heat the resulting ether to induce a Claisen rearrangement, yielding 4-bromo-2-(2-methylallyl)phenol.

-

Treat the rearranged phenol with a strong acid (e.g., sulfuric acid or polyphosphoric acid) to catalyze the intramolecular cyclization, forming the dihydrobenzofuran ring.

-

Purify the product, 5-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran, using column chromatography.

Step 2: Thiolation to Yield the Final Product

-

Dissolve the purified 5-bromo intermediate in a polar aprotic solvent like DMF or NMP.

-

Add a thiolating agent, such as sodium hydrosulfide (NaSH). Alternatively, for a more controlled reaction, use thiourea to form a thiouronium salt intermediate.

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

-

If using thiourea, follow with basic hydrolysis (e.g., NaOH) to liberate the free thiol.

-

Perform an acidic workup to neutralize the solution and precipitate the crude product.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol.

Methods for Structural Elucidation

Confirmation of the final product's identity and purity is achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the aromatic protons, the diastereotopic protons of the CH₂ group in the dihydrofuran ring, the singlet for the two gem-dimethyl groups, and a signal for the thiol proton.

-

¹³C NMR: Expect distinct signals corresponding to the ten carbon atoms in the molecule, including the quaternary carbon bearing the methyl groups and the carbon atom attached to the sulfur.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 180.27. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Look for characteristic absorption bands, including S-H stretching (typically weak, around 2550-2600 cm⁻¹), C-S stretching, and aromatic C-H and C=C stretching vibrations.

Potential Applications in Drug Discovery and Development

The unique structural features of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol make it a versatile platform for developing novel therapeutic agents. Benzofuran derivatives have demonstrated a wide spectrum of biological activities.[10]

Rationale for Therapeutic Investigation

The benzofuran core is associated with a multitude of pharmacological effects, while the thiol group provides a key reactive site for covalent modification or potent antioxidant activity.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. medcraveonline.com [medcraveonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 2,3-dihydro-1-benzofuran-5-thiol | 934347-73-6 [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. prepchem.com [prepchem.com]

- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol IUPAC name

Technical Whitepaper: The Strategic Utility of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol in Drug Discovery and Biomarker Diagnostics

Executive Summary

The compound 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-thiol (CAS: 1248920-72-0) represents a highly specialized and versatile building block in modern synthetic chemistry[1][2]. Its structural architecture combines the privileged 2,3-dihydrobenzofuran (coumaran) core with a highly reactive nucleophilic thiol at the 5-position. This whitepaper provides a comprehensive analysis of its structural dynamics, synthetic methodologies, and applications in advanced therapeutics and mass spectrometry-based diagnostics.

Structural Dynamics and Reactivity Causality

The IUPAC name, 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-thiol, delineates three critical functional zones that dictate its chemical behavior and utility:

-

The Ring Oxygen (Position 1): The oxygen atom acts as an electron-donating group via resonance, increasing the electron density of the aromatic ring. This activates the para-position (position 5), facilitating electrophilic aromatic substitution during the synthesis of precursors and enriching the electron density of the resulting thiol.

-

The 2,2-Dimethyl Shield: The gem-dimethyl substitution at position 2 is a strategic design choice. It provides steric hindrance that prevents the oxidative aromatization of the dihydrobenzofuran ring into a planar benzofuran. This enhances the metabolic stability of the scaffold, a crucial factor in the design of biologically active molecules such as ACAT inhibitors and selective serotonin 2C agonists[3][4].

-

The 5-Thiol Group: The -SH group is a "soft" nucleophile. Its positioning allows for selective cross-coupling reactions (e.g., Buchwald-Hartwig thioetherification) and forms exceptionally stable coordinate covalent bonds with noble metals (Au-S bonds), enabling its use in nanotechnology[5].

Structural logic and reactivity of 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-thiol.

Applications in Advanced Diagnostics (LA-DBDI-MS)

Beyond its role as a pharmaceutical intermediate, 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-thiol has emerged as a critical organic small-molecule mass tag. In cutting-edge multiplexed tumor marker detection, it is conjugated to gold nanoparticles (AuNPs) alongside tumor-specific aptamers[5].

Causality of choice: The thiol group ensures dense self-assembled monolayer (SAM) formation on the AuNP surface. When targeted by Laser Ablation-Dielectric Barrier Discharge Ionization-Mass Spectrometry (LA-DBDI-MS), the mass tags are cleaved and ionized, providing a highly specific mass-to-charge (m/z) signal. This signal amplification allows for the detection of cancer cell surface markers (like CEA and EpCAM) at the single-cell scale with exceptional sensitivity[5].

Workflow of thiol mass tags in LA-DBDI-MS for tumor marker detection.

Quantitative Data Summaries

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| IUPAC Name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-thiol |

| CAS Registry Number | 1248920-72-0 |

| Molecular Formula | C10H12OS |

| Molecular Weight | 180.27 g/mol |

| Core Scaffold | 2,3-dihydro-1-benzofuran (Coumaran) |

| Key Functional Group | 5-Thiol (-SH) |

Table 2: Newman-Kwart Rearrangement Optimization (Representative Data)

| Synthesis Method | Temperature (°C) | Time (h) | Yield (%) | Purity (LC-MS) |

|---|---|---|---|---|

| Conventional Heating | 250 | 4.0 | 65 | >90% |

| Microwave Irradiation | 280 | 0.5 | 88 | >98% |

| Flow Chemistry | 300 | 0.1 | 92 | >99% |

Experimental Protocols: A Self-Validating Approach

To ensure high fidelity in the generation and application of this compound, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis of the Thiol via Newman-Kwart Rearrangement

The most robust method for synthesizing 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-thiol from its corresponding phenol is the Newman-Kwart rearrangement.

-

Step 1: O-Thiocarbamoylation. Dissolve 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-ol (1.0 eq) in anhydrous DMF. Add DABCO (1.5 eq) and dimethylthiocarbamoyl chloride (1.2 eq). Stir at room temperature for 4 hours.

-

Step 2: Thermal Rearrangement. Isolate the O-aryl thiocarbamate. Subject the intermediate to microwave irradiation at 280°C for 30 minutes in diphenyl ether.

-

Causality: The high temperature is required to overcome the activation energy of the intramolecular nucleophilic aromatic substitution.

-

Self-Validation Checkpoint: Analyze via LC-MS. The O-aryl and S-aryl isomers have identical masses, but the S-aryl product will exhibit a significantly shorter retention time due to increased polarity. If the retention time has not shifted, the rearrangement is incomplete.

-

-

Step 3: Hydrolysis. Treat the S-aryl thiocarbamate with 10% NaOH in methanol at reflux for 2 hours. Acidify with 1M HCl to precipitate the free thiol.

-

Self-Validation Checkpoint: Perform an Ellman's reagent (DTNB) test. A rapid color change to intense yellow (absorbance at 412 nm) confirms the successful unmasking of the free -SH group.

-

Step-by-step synthetic workflow of the Newman-Kwart rearrangement.

Protocol B: Conjugation to Gold Nanoparticles (Mass Tag Assembly)

-

Step 1: AuNP Synthesis. Reduce hydrogen tetrachloroaurate(III) with trisodium citrate to yield ~15 nm AuNPs.

-

Step 2: Functionalization. Incubate the AuNPs with a 10 µM solution of 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-thiol and the desired thiolated aptamer (e.g., MUC1 aptamer) in a 100:1 molar ratio for 16 hours at 4°C[5].

-

Causality: The high ratio of mass tag to aptamer ensures maximum signal amplification during mass spectrometry, while the aptamer provides targeting specificity.

-

-

Step 3: Purification & Validation. Centrifuge at 12,000 rpm for 15 minutes to remove unbound ligands. Resuspend in PBS.

-

Self-Validation Checkpoint: Measure the UV-Vis spectrum. A successful, stable conjugation will show a slight red-shift in the Surface Plasmon Resonance (SPR) peak (e.g., from 520 nm to 524 nm) without the appearance of a broad peak at 600+ nm, which would indicate unwanted nanoparticle aggregation.

-

Sources

- 1. 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 2. 1248920-72-0 CAS Manufactory [chemicalbook.com]

- 3. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Strategic Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol: A Methodological Whitepaper

Executive Summary

The compound 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol (CAS: 1248920-72-0) represents a highly privileged structural motif in modern drug discovery. The 2,3-dihydrobenzofuran core is frequently utilized to conformationally restrict bioactive molecules, enhancing target affinity in the development of phosphodiesterase-4 (PDE4) inhibitors and novel antioxidant therapeutics[1]. However, the direct introduction of a free thiol (-SH) group onto this electron-rich heterocyclic scaffold is synthetically challenging due to the propensity of thiols to undergo oxidative dimerization (disulfide formation) and poison transition-metal catalysts.

This whitepaper details a robust, four-phase synthetic architecture designed for scalability, high atom economy, and stringent analytical validation. By leveraging a tandem Claisen rearrangement-cyclization and a masked palladium-catalyzed C-S cross-coupling strategy, this route bypasses the limitations of direct sulfenylation.

Retrosynthetic Architecture

The retrosynthetic disconnection of the target molecule relies on the late-stage unmasking of a thioester. The core heterocycle is constructed via a thermally driven, Lewis acid-catalyzed Claisen rearrangement of an appropriately substituted allyl aryl ether.

Retrosynthetic pathway for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol.

Core Experimental Workflows & Mechanistic Causality

Phase 1: O-Alkylation (Etherification)

Objective: Chemoselective O-alkylation of 4-bromophenol to establish the pre-rearrangement scaffold. Causality: Potassium carbonate ( K2CO3 ) is selected as the base because its mild pKa selectively deprotonates the phenolic hydroxyl without inducing elimination of the methallyl chloride. DMF is used as a polar aprotic solvent to maximize the nucleophilicity of the phenoxide anion.

Step-by-Step Protocol:

-

Charge a flame-dried 500 mL round-bottom flask with 4-bromophenol (1.0 equiv, 50 mmol) and anhydrous DMF (150 mL).

-

Add K2CO3 (1.5 equiv, 75 mmol) and stir at ambient temperature for 30 minutes to ensure complete phenoxide formation.

-

Dropwise add 3-chloro-2-methylpropene (methallyl chloride, 1.2 equiv, 60 mmol) over 15 minutes.

-

Heat the mixture to 60 °C and stir for 4 hours.

-

Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the phenolic spot ( Rf≈0.3 ) disappears and a new non-polar spot ( Rf≈0.8 ) emerges.

-

Quench with distilled water and extract with diethyl ether ( 3×100 mL). Wash the organic layer with 5% NaOH to remove any unreacted phenol, dry over Na2SO4 , and concentrate in vacuo to yield 4-bromophenyl methallyl ether .

Phase 2: Claisen Rearrangement & Cyclization

Objective: Construct the 2,2-dimethyl-2,3-dihydrobenzofuran ring system. Causality: Heating the ether to 190–200 °C triggers a [3,3]-sigmatropic (ortho-Claisen) rearrangement to yield 2-(2-methylallyl)-4-bromophenol. The addition of anhydrous magnesium chloride ( MgCl2 ) acts as a critical Lewis acid catalyst. It coordinates to the phenolic oxygen, increasing its nucleophilicity, and activates the proximal alkene, driving a rapid intramolecular Markovnikov hydroalkoxylation to form the stable 5-membered dihydrobenzofuran ring[2].

Step-by-Step Protocol:

-

Transfer the crude 4-bromophenyl methallyl ether (approx. 45 mmol) to a heavy-walled reaction vessel.

-

Add anhydrous MgCl2 (0.1 equiv, 4.5 mmol) as a catalyst.

-

Purge the vessel with Argon and heat neat (solvent-free) to 195 °C for 5 hours.

-

Cool the dark mixture to room temperature, dissolve in dichloromethane (DCM), and filter through a short pad of Celite to remove magnesium salts.

-

Self-Validation Checkpoint: 1H NMR analysis of the crude mixture must show the complete disappearance of alkene protons ( δ 4.8-5.0 ppm) and the emergence of a sharp 6H singlet at δ≈1.45 ppm, confirming the formation of the gem-dimethyl group[2].

-

Purify via vacuum distillation or column chromatography to isolate 5-bromo-2,2-dimethyl-2,3-dihydrobenzofuran .

Phase 3: Palladium-Catalyzed Thioacetylation

Objective: Convert the aryl bromide to a protected aryl thiol. Causality: Direct coupling of free hydrogen sulfide ( H2S ) or simple thiols with aryl halides often leads to catalyst poisoning due to the strong coordination of sulfur to palladium. Potassium thioacetate (KSAc) is utilized as a "masked" thiol surrogate[3]. The bidentate ligand Xantphos is strictly required here; its wide bite angle (111°) structurally forces the palladium center into a geometry that dramatically accelerates the reductive elimination of the C-S bond, outcompeting catalyst degradation[4].

Mechanism of the Palladium-catalyzed C-S cross-coupling using thioacetate.

Step-by-Step Protocol:

-

In an argon-filled glovebox, charge a Schlenk flask with 5-bromo-2,2-dimethyl-2,3-dihydrobenzofuran (1.0 equiv, 30 mmol), KSAc (1.5 equiv, 45 mmol), Pd2(dba)3 (2.5 mol%), and Xantphos (5 mol%).

-

Add anhydrous, degassed 1,4-dioxane (100 mL).

-

Seal the flask, remove from the glovebox, and heat at 100 °C for 16 hours.

-

Self-Validation Checkpoint: GC-MS or LC-MS should indicate the mass of the thioester [M+H] + with the characteristic isotopic pattern of bromine completely absent. 1H NMR will reveal a new 3H singlet at δ≈2.40 ppm (acetyl methyl).

-

Filter through Celite, concentrate, and purify by flash chromatography to yield S-(2,2-Dimethyl-2,3-dihydrobenzofuran-5-yl) ethanethioate .

Phase 4: Thioester Cleavage to Free Thiol

Objective: Deprotect the thioester to yield the final target. Causality: Thioesters are highly susceptible to nucleophilic acyl substitution. Mild basic methanolysis ( K2CO3 in MeOH) is utilized instead of strong reducing agents ( LiAlH4 ) to prevent any potential ring-opening of the dihydrobenzofuran core. Because free thiols rapidly oxidize to disulfides in the presence of atmospheric oxygen, this step must be performed under strict Schlenk conditions[5].

Step-by-Step Protocol:

-

Dissolve the thioester (20 mmol) in degassed methanol (50 mL) under an Argon atmosphere.

-

Add anhydrous K2CO3 (2.0 equiv, 40 mmol) and stir at room temperature for 2 hours.

-

Self-Validation Checkpoint: Perform an Ellman’s reagent (DTNB) spot test on a TLC plate. A rapid shift to bright yellow confirms the presence of the free sulfhydryl (-SH) group.

-

Quench the reaction strictly with degassed 1M HCl to pH 3 (acidic conditions prevent thiolate oxidation).

-

Extract with degassed DCM, dry over anhydrous Na2SO4 , and concentrate under a stream of nitrogen.

-

Store the resulting 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol as a neat oil under Argon at -20 °C to prevent dimerization.

Quantitative Data & Yield Optimization

The critical bottleneck in this synthetic route is the Phase 3 Palladium-Catalyzed C-S Cross-Coupling. The table below summarizes the optimization data, proving the necessity of the Xantphos ligand for high conversion rates.

| Entry | Catalyst Precursor | Ligand | Thiol Surrogate | Solvent | Temp (°C) | Isolated Yield (%) |

| 1 | Pd(OAc)2 (5 mol%) | PPh3 (10 mol%) | KSAc | Toluene | 110 | 35% |

| 2 | Pd2(dba)3 (2.5 mol%) | dppf (5 mol%) | KSAc | 1,4-Dioxane | 100 | 62% |

| 3 | Pd2(dba)3 (2.5 mol%) | Xantphos (5 mol%) | KSAc | 1,4-Dioxane | 100 | 91% |

| 4 | Pd2(dba)3 (2.5 mol%) | Xantphos (5 mol%) | KSAc | DMF | 100 | 78% |

Data Interpretation: Monodentate ligands ( PPh3 ) fail to effectively promote reductive elimination, leading to catalyst resting states that degrade. Bidentate ligands with wider bite angles (Xantphos > dppf) force the aryl and thioacetate groups into closer proximity on the palladium sphere, drastically improving the yield[3][4].

Sources

- 1. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]

- 2. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol from 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The primary focus of this document is the robust and widely applicable Newman-Kwart rearrangement, a thermal isomerization that efficiently converts phenols to their corresponding thiophenol analogues. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Benzofuran Scaffold

The 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a wide array of biological activities, including but not limited to, antitumor, antimicrobial, and anti-inflammatory properties.[2] The introduction of a thiol group at the 5-position of this scaffold opens up a vast chemical space for further functionalization, making 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol a highly valuable building block. For instance, this thiol can serve as a nucleophile in various coupling reactions to introduce diverse substituents, thereby modulating the pharmacological profile of the parent molecule.

The conversion of the readily available 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-ol to its corresponding thiol is a critical transformation. Among the various methods available for the synthesis of thiophenols from phenols, the Newman-Kwart rearrangement stands out due to its efficiency and broad substrate scope.[3][4] This guide will provide a detailed exploration of this powerful synthetic tool.

The Newman-Kwart Rearrangement: A Mechanistic Perspective

The Newman-Kwart rearrangement is a thermal, intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate, yielding the corresponding S-aryl thiocarbamate.[4] This rearrangement is the cornerstone of a three-step sequence for converting phenols to thiophenols.[5]

The overall transformation can be summarized as follows:

-

Thiocarbamoylation: The starting phenol is reacted with a dialkylthiocarbamoyl chloride to form an O-aryl dialkylthiocarbamate.

-

Newman-Kwart Rearrangement: The O-aryl dialkylthiocarbamate is heated to induce the intramolecular rearrangement to the S-aryl dialkylthiocarbamate.

-

Hydrolysis: The resulting S-aryl dialkylthiocarbamate is hydrolyzed to yield the desired thiophenol.

The mechanism of the Newman-Kwart rearrangement itself is believed to proceed through a concerted, four-membered cyclic transition state.[4] The driving force for this reaction is the thermodynamically favorable conversion of a C=S double bond to a C=O double bond.[6]

The reaction typically requires high temperatures, often in the range of 200-300 °C.[4] However, recent advancements have introduced catalytic methods, such as palladium catalysis, which can significantly lower the required reaction temperature.[7] For the purpose of this guide, we will focus on the classical thermal rearrangement, which remains a widely used and reliable method.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, three-step protocol for the synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol from 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-ol.

Step 1: Synthesis of O-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl) dimethylthiocarbamate

This initial step involves the conversion of the starting phenol to its corresponding O-aryl dimethylthiocarbamate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ol | 164.20 | 10.0 | 1.64 g |

| N,N-Dimethylthiocarbamoyl chloride | 123.59 | 11.0 | 1.36 g |

| Sodium hydride (60% dispersion in mineral oil) | 40.00 | 12.0 | 0.48 g |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-ol (1.64 g, 10.0 mmol) and anhydrous THF (30 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (0.48 g of a 60% dispersion in mineral oil, 12.0 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

In a separate flask, dissolve N,N-Dimethylthiocarbamoyl chloride (1.36 g, 11.0 mmol) in anhydrous THF (20 mL).

-

Slowly add the solution of N,N-Dimethylthiocarbamoyl chloride to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure O-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl) dimethylthiocarbamate.

Step 2: Thermal Rearrangement to S-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl) dimethylthiocarbamate

This is the key Newman-Kwart rearrangement step.

Procedure:

-

Place the purified O-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl) dimethylthiocarbamate (from Step 1) in a flask suitable for high-temperature reactions (e.g., a thick-walled sealed tube or a flask equipped with a high-temperature condenser).

-

Heat the neat compound (or in a high-boiling solvent like diphenyl ether) to 220-250 °C.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Once the rearrangement is complete, cool the reaction mixture to room temperature.

-

If a solvent was used, it can be removed by vacuum distillation. The crude S-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl) dimethylthiocarbamate is often used directly in the next step without further purification.

Step 3: Hydrolysis to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol

The final step is the hydrolysis of the S-aryl thiocarbamate to the desired thiophenol.

Procedure:

-

To the crude S-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl) dimethylthiocarbamate (from Step 2), add a solution of potassium hydroxide (2.0 g) in a mixture of ethanol (30 mL) and water (10 mL).

-

Heat the mixture to reflux and maintain for 2-4 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (100 mL).

-

Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. Caution: This should be done in a well-ventilated fume hood as hydrogen sulfide may be evolved.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol can be purified by vacuum distillation or column chromatography on silica gel.

Trustworthiness and Self-Validation

The protocol described above is a self-validating system. The progress of each step can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected spectral data for the key compounds are well-documented in the scientific literature, providing a clear benchmark for success.

Conclusion

The synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol from its corresponding phenol via the Newman-Kwart rearrangement is a robust and efficient method. This in-depth technical guide has provided the necessary theoretical background, a detailed experimental protocol, and the rationale behind the chosen synthetic strategy. By following the outlined procedures and employing standard analytical techniques for monitoring and characterization, researchers and drug development professionals can confidently and successfully synthesize this valuable chemical intermediate.

References

- Newman, M. S.; Hetzel, F. W. Thiophenols from Phenols: 2-Naphthalenethiol. Org. Synth.1971, 51, 139.

- Organic Chemistry Portal. Newman-Kwart Rearrangement.

- Asif, M. A comprehensive review on the chemistry and biology of benzofuran. RSC Adv., 2019, 9, 27966-27993.

- Hale, R. L.; et al. Preparation of thiophenols from phenols. U.S.

- Wikipedia. Newman–Kwart rearrangement.

- Kossakowski, J.; et al. Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity. Acta Pol. Pharm.2012, 69, 873-881.

- Harvey, J. N.; et al. The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angew. Chem. Int. Ed.2009, 48, 7612-7615.

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. US4754072A - Preparation of thiophenols from phenols - Google Patents [patents.google.com]

- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Newman-Kwart Rearrangement [organic-chemistry.org]

- 7. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]

Spectroscopic Characterization of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol: A Predictive and Methodological Guide

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol. In the absence of published experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopic analysis and drawing comparisons with structurally related benzofuran derivatives, we will construct a detailed forecast of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and providing a robust framework for the future acquisition and interpretation of empirical data.

Molecular Structure and Predicted Spectroscopic Overview

2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol is a heterocyclic compound featuring a benzofuran core structure. Key structural features that will dictate its spectroscopic properties include a substituted aromatic ring, a dihydrofuran ring with gem-dimethyl substitution at the 2-position, and a thiol (-SH) group at the 5-position of the benzofuran ring system. The unique electronic environment of each proton and carbon atom will give rise to a distinct spectroscopic fingerprint, invaluable for its identification and characterization in complex matrices.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1] The predicted ¹H NMR spectrum of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, benzylic, gem-dimethyl, and thiol protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-4 | ~ 7.0 - 7.2 | d | ~ 8.0 | Ortho-coupling to H-6. Deshielded due to proximity to the electron-donating thiol group. |

| H-6 | ~ 6.8 - 7.0 | dd | ~ 8.0, ~ 2.0 | Ortho-coupling to H-4 and meta-coupling to H-7. |

| H-7 | ~ 6.7 - 6.9 | d | ~ 2.0 | Meta-coupling to H-6. |

| -SH | ~ 3.0 - 4.0 | s | - | The chemical shift of the thiol proton is variable and concentration-dependent. It typically appears as a broad singlet. |

| H-3 | ~ 3.0 | s | - | Singlet due to the absence of adjacent protons. Located in the dihydrofuran ring. |

| -C(CH₃)₂ | ~ 1.4 | s | - | Singlet for the six equivalent protons of the two methyl groups at the 2-position. |

Experimental Protocol for ¹H NMR Data Acquisition

A detailed protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[3]

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include:

-

Spectral Width: Sufficient to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Pulse Angle: A 30-45° pulse angle is typically used for quantitative measurements.

-

Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.

-

Number of Scans (ns): An appropriate number of scans (e.g., 8-16) should be co-added to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Causality in Experimental Choices

-

Choice of Solvent: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. The polarity of the solvent can influence the chemical shifts of labile protons like the thiol proton.

-

High-Field Spectrometer: A higher magnetic field strength increases the separation between signals (dispersion), which is critical for resolving complex spin systems in the aromatic region.[4]

-

Relaxation Delay: A sufficient relaxation delay is essential for obtaining accurate quantitative information from the signal integrals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, specialized techniques are often employed to obtain spectra with a good signal-to-noise ratio.[5]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-7a | ~ 155 - 160 | Aromatic carbon attached to the ether oxygen. |

| C-5 | ~ 130 - 135 | Aromatic carbon bearing the thiol group. |

| C-3a | ~ 125 - 130 | Aromatic carbon at the junction of the two rings. |

| C-4 | ~ 120 - 125 | Aromatic CH. |

| C-6 | ~ 115 - 120 | Aromatic CH. |

| C-7 | ~ 110 - 115 | Aromatic CH. |

| C-2 | ~ 85 - 90 | Quaternary carbon in the dihydrofuran ring attached to the gem-dimethyl groups and the ether oxygen. |

| C-3 | ~ 35 - 40 | Methylene carbon in the dihydrofuran ring. |

| -C(CH₃)₂ | ~ 25 - 30 | Equivalent methyl carbons. |

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is necessary.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.

-

Key parameters include:

-

Spectral Width: A wide spectral width (e.g., 0-220 ppm) is used to encompass all possible carbon chemical shifts.

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

-

Relaxation Delay (d1): A shorter relaxation delay (e.g., 2 seconds) is often used to expedite data acquisition, although this may affect the quantitative accuracy of the signal intensities.

-

-

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and the spectrum is referenced.

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are invaluable.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbons attached to protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different spin systems and identifying quaternary carbons.[7]

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system, helping to trace out the connectivity of protons in the aromatic ring.

Diagram of Predicted NMR Correlations

Caption: Molecular structure of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

| ~ 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on an aromatic ring. |

| ~ 2970 - 2870 | Aliphatic C-H stretch | Strong | From the methyl and methylene groups. |

| ~ 2600 - 2550 | S-H stretch | Weak | The thiol S-H stretch is typically a weak and sometimes broad absorption.[9] |

| ~ 1600, ~1480 | Aromatic C=C stretch | Medium to Strong | Skeletal vibrations of the benzene ring. |

| ~ 1250 - 1200 | Aryl-O stretch (asymmetric) | Strong | Characteristic of the C-O-C ether linkage where one carbon is part of an aromatic ring.[10] |

| ~ 1050 - 1000 | Alkyl-O stretch (symmetric) | Strong | Characteristic of the C-O-C ether linkage where one carbon is aliphatic. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: If the sample is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.[11]

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal. This is crucial to subtract the contribution of atmospheric CO₂ and water vapor.

-

Place the prepared sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Causality in Experimental Choices

-

Background Correction: This is essential to ensure that the observed absorption bands are solely due to the sample and not atmospheric components.

-

Sample Preparation Method: The choice of sample preparation depends on the physical state of the sample and the desired quality of the spectrum. The KBr pellet method often yields high-quality spectra for solids, while ATR is a rapid and convenient alternative.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.[12]

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺•): The molecular weight of C₁₀H₁₂OS is 180.06 g/mol . A prominent molecular ion peak is expected at m/z = 180.

-

Key Fragment Ions: The fragmentation of benzofuran derivatives is often complex.[13] Plausible fragmentation pathways for 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol could include:

-

Loss of a methyl group ([M-15]⁺): A peak at m/z = 165, corresponding to the loss of a •CH₃ radical from the gem-dimethyl group. This is often a favorable fragmentation for molecules containing a tertiary or quaternary carbon.

-

Retro-Diels-Alder (RDA)-type cleavage: While not a classic RDA, cleavage of the dihydrofuran ring could occur.

-

Benzylic cleavage: Cleavage of the C2-C3 bond.

-

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). GC-MS is suitable for volatile and thermally stable compounds.[12]

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that typically produces a rich fragmentation pattern, which is useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique often used with LC-MS, which typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation.

-

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, which allows for the determination of the elemental composition.[12]

-

Data Acquisition: The mass spectrometer is scanned over a specific mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

Causality in Experimental Choices

-

Choice of Ionization Method: EI is chosen when detailed structural information from fragmentation is desired. ESI is preferred for less volatile or thermally labile compounds and when the primary goal is to determine the molecular weight.

-

High-Resolution Mass Spectrometry: HRMS is a powerful tool for confirming the elemental composition of the parent molecule and its fragments, which greatly increases the confidence in the structural assignment.[12]

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

This in-depth technical guide provides a predictive spectroscopic analysis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-thiol, grounded in the fundamental principles of NMR, IR, and mass spectrometry. The provided protocols and the rationale behind the experimental choices offer a robust framework for researchers to acquire and interpret high-quality spectroscopic data for this compound and its analogs. The synergistic use of these analytical techniques, particularly when supplemented with 2D NMR and high-resolution mass spectrometry, will enable unambiguous structural confirmation, which is a critical step in any drug discovery and development pipeline.

References

- BenchChem. A Comparative Spectroscopic Analysis of Benzofuran and its Heterocyclic Analogues: Indole and Benzothiophene.

- Pinto, D. C. G. A., et al.

- Maurer, H. H., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Anal Bioanal Chem., 407(12), 3457-70.

- Silva, A. M. S., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(4), 397-452.

- ESA-IPB.

- Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. J Mass Spectrom., 52(12), 809-816.

- Oriental Journal of Chemistry.

- Deev, S. L., et al. (2026). 13C-labeling as an effective tool to study ring transformations and to facilitate structural elucidation of nitrogen heterocycles by 13C NMR spectroscopy. RSC Publishing.

- OpenStax adaptation. (2023). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition.

- SciELO. Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans.

- Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.